4-methoxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione
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Overview
Description
4-methoxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is a chemical compound with the molecular formula C8H9NO3S It is a derivative of benzothiazole, characterized by the presence of a methoxy group at the 4-position and a dione structure at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione typically involves the reaction of 4-methoxyaniline with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring. The final product is obtained after oxidation and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione structure to diols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
4-methoxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting their function and stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione: Similar structure but with a methyl group instead of a methoxy group.
4-chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
4-methoxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can also affect the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-methoxy-1,3-dihydro-2,1-benzothiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-12-8-4-2-3-7-6(8)5-13(10,11)9-7/h2-4,9H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDPYVZNPDCNST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CS(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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